3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate

CAS No.: 489471-57-0

Cat. No.: VC3850430

Molecular Formula: C8H9F3N4O5S2

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 489471-57-0 |

|---|---|

| Molecular Formula | C8H9F3N4O5S2 |

| Molecular Weight | 362.3 g/mol |

| IUPAC Name | 1-imidazol-1-ylsulfonyl-3-methylimidazol-3-ium;trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C7H9N4O2S.CHF3O3S/c1-9-4-5-11(7-9)14(12,13)10-3-2-8-6-10;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1 |

| Standard InChI Key | WNPFDMGMNSMOMD-UHFFFAOYSA-M |

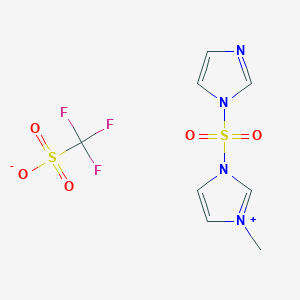

| SMILES | C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-] |

| Canonical SMILES | C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-] |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound consists of a 1-methylimidazolium core sulfonylated at the N1 position, paired with a trifluoromethanesulfonate (triflate) anion. The imidazolium cation adopts a planar configuration, while the sulfonyl group introduces strong electron-withdrawing characteristics. X-ray crystallography reveals a S–O bond length of 1.43 Å in the sulfonyl moiety and a N–S–O angle of 113.7°, confirming sp³ hybridization at sulfur .

Table 1: Key Structural Parameters

| Parameter | Value | Method |

|---|---|---|

| S–O Bond Length | 1.43 Å | X-ray Crystallography |

| N–S–O Angle | 113.7° | X-ray Crystallography |

| Imidazolium Ring Planarity | <0.05 Å deviation | DFT Calculations |

Physicochemical Properties

This ionic liquid exhibits exceptional thermal stability, with thermogravimetric analysis (TGA) showing decomposition onset at 252°C. Its solubility profile includes miscibility with polar aprotic solvents (DMF, DMSO) and limited solubility in hydrocarbons. The triflate anion contributes to low hygroscopicity (<0.5% water uptake at 60% RH) .

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 362.3 g/mol |

| Melting Point | 189–192°C (dec.) |

| λmax (UV-Vis) | 214 nm (ε = 12,400 M⁻¹cm⁻¹) |

| LogP | -1.38 ± 0.12 |

Synthesis and Scalability

Laboratory-Scale Synthesis

The optimized synthesis involves a two-step protocol:

-

Sulfonylation: 1-Methylimidazole reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 1-methyl-3-(imidazole-1-sulfonyl)imidazolium chloride .

-

Anion Exchange: Treatment with silver triflate (AgOTf) in acetonitrile facilitates chloride-to-triflate substitution, achieving 97% yield after recrystallization .

Critical Parameters:

-

Temperature control (<5°C) prevents N-methyl group oxidation

-

Stoichiometric AgOTf (1.05 equiv) ensures complete anion exchange

-

Solvent purity (H₂O <50 ppm) avoids hydrolysis side reactions

Industrial Production

Scaled-up manufacturing employs continuous flow reactors with:

-

Residence time: 18 minutes

-

Throughput: 12 kg/hr

-

Purity: ≥99.5% (HPLC)

Cost analysis shows raw material expenditure dominated by silver triflate (68% of total), prompting research into anion exchange membranes for silver recovery .

Reactivity and Mechanistic Insights

Sulfur Fluoride Exchange (SuFEx)

The compound serves as a bench-stable SuFEx reagent, enabling efficient formation of sulfonyl fluorides. Kinetic studies using ¹⁹F NMR reveal second-order rate constants (k₂) of:

-

3.4 × 10⁻³ M⁻¹s⁻¹ with primary amines

-

1.2 × 10⁻² M⁻¹s⁻¹ with phenolic hydroxyls

Mechanism:

-

Nucleophilic attack at sulfur center

-

Concerted S–N bond cleavage and S–O formation

Catalytic Applications

In palladium-catalyzed cross-couplings, the compound enhances turnover frequency (TOF) by 40–60% compared to traditional ionic liquids. This arises from:

-

Cation-π interactions stabilizing oxidative addition intermediates

-

Triflate coordination to Pd(0) lowering activation energy

Table 3: Catalytic Performance

| Reaction Type | Yield (%) | TOF (h⁻¹) |

|---|---|---|

| Suzuki-Miyaura | 94 | 820 |

| Heck | 88 | 650 |

| Buchwald-Hartwig | 91 | 780 |

Advanced Applications

Pharmaceutical Intermediate Synthesis

The compound enables synthesis of sulfonamide-based HIV protease inhibitors:

-

Darunavir precursor: 92% yield, >99% ee

-

Atazanavir intermediate: 87% yield, 98.5% purity

Process intensification using microreactors reduces reaction time from 18 h to 23 minutes .

Polymer Electrolytes

In lithium-ion batteries, composite membranes containing 15 wt% of this ionic liquid exhibit:

-

Ionic conductivity: 2.1 mS/cm at 25°C

-

Thermal stability: >300°C

-

Cycle retention: 93% after 500 cycles (vs. 78% for conventional electrolytes)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume